Esonarimod
CAS No.: 101973-77-7
Cat. No.: VC0527437
Molecular Formula: C14H16O4S
Molecular Weight: 280.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101973-77-7 |
---|---|
Molecular Formula | C14H16O4S |
Molecular Weight | 280.34 g/mol |
IUPAC Name | 2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) |
Standard InChI Key | YRSSFEUQNAXQMX-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Profile and Structural Characteristics
Esonarimod is a racemic compound with the systematic name 2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid . Its molecular structure features a 4-methylphenyl ketone group, an acetylthio-methyl side chain, and a carboxylic acid moiety, contributing to both its reactivity and pharmacokinetic behavior . The compound’s molecular weight is 280.34 g/mol, with a logP value of 1.9, indicating moderate lipophilicity .
Stereochemical Considerations
Synthesis and Large-Scale Production
The industrial synthesis of esonarimod relies on a Michael addition reaction between thioacetic acid and 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid . A critical optimization involved adding trace amounts of water (0.5–1.0% v/v), which increased yields from 70% to over 90% by stabilizing intermediates . This method enabled reproducible production batches exceeding 25 kg, meeting Good Manufacturing Practice (GMP) standards .
Table 1: Key Synthetic Parameters for Esonarimod
Parameter | Value |
---|---|
Starting Material | 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid |
Reagent | Thioacetic acid |
Catalyst | None (water-assisted) |
Yield Optimization | 0.5–1.0% water additive |
Batch Scale | >25 kg |
Pharmacological Mechanisms
Interleukin-1 Inhibition
Esonarimod’s primary mechanism involves suppression of IL-1β production in macrophages, a cytokine central to rheumatoid arthritis pathogenesis . Unlike direct IL-1 receptor antagonists, esonarimod modulates intracellular signaling pathways upstream of cytokine release, potentially offering broader anti-inflammatory effects .
Thiol-Mediated Activity
-
Protein Binding: Only 0.66% of plasma radioactivity post-administration corresponded to M-I-protein conjugates .
-
Dissociation Kinetics: Conjugates rapidly dissociate in the presence of endogenous thiols (e.g., glutathione, cysteine) with a half-life of 6.9 hours .
This low propensity for irreversible protein binding likely explains esonarimod’s favorable tissue accumulation profile compared to older thiol-based therapies .
Metabolic Pathways and Enzyme Kinetics
Enzyme | Km (μM) | Vmax (pmol/min/mg) | Methimazole Inhibition |
---|---|---|---|
FMO1 | 4.21 | 18.7 | Yes (IC₅₀ = 12 μM) |
FMO3 | 3.89 | 9.2 | Yes (IC₅₀ = 8 μM) |
FMO5 | 2.71 | 24.1 | No |
FMO5’s dominance in M2 oxidation was confirmed through correlation studies (r² = 0.539, p < 0.05) with methyl p-tolyl sulfide, an FMO-specific probe .
Elimination Profile
-
Excretion: 85% renal, primarily as glucuronidated metabolites .
-
Tissue Accumulation: Negligible, due to rapid conjugate dissociation and renal clearance .
Preclinical and Clinical Development
Preclinical Efficacy
In adjuvant-induced arthritis models, esonarimod reduced joint swelling by 62% at 10 mg/kg/day, comparable to methotrexate . The lack of tissue accumulation suggested a lower risk of long-term toxicity versus gold-standard DMARDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume